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molecular formula C8H14ClNO B1521243 4-(prop-2-yn-1-yloxy)piperidine hydrochloride CAS No. 1185100-09-7

4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Cat. No. B1521243
M. Wt: 175.65 g/mol
InChI Key: BLVLQRJNIQRPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296734B2

Procedure details

To a RT solution of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (0.826 g, 3.45 mmol) in 1,4-dioxane (10 mL) was added 4.0M HCl solution in 1,4-dioxane (1.80 mL, 7.20 mmol). After 2 h an additional amount of 4.0M HCl solution in 1,4-dioxane (1.80 mL, 7.20 mmol) was added and the reaction was stirred for 1 h. The solvent was removed in vacuo to yield the titled compound as a white crystalline solid (632 mg, quant).
Quantity
0.826 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH:5]1[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]1)[C:2]#[CH:3].[ClH:18]>O1CCOCC1>[ClH:18].[CH2:1]([O:4][CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)[C:2]#[CH:3] |f:3.4|

Inputs

Step One
Name
Quantity
0.826 g
Type
reactant
Smiles
C(C#C)OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.8 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C(C#C)OC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 632 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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